

# Shanzhiside Methyl Ester: Application Notes on NMR Spectral Analysis and Protocols

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Compound of Interest		
Compound Name:	Shanzhiside methyl ester	
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#### Introduction

Shanzhiside methyl ester is an iridoid glycoside that has been isolated from various medicinal plants, including those from the Lamiophlomis and Mussaenda genera.[1] This compound has garnered significant interest within the scientific community due to its notable biological activities. Primarily, it functions as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist, playing a role in reducing neuropathic pain. Its mechanism of action involves the stimulation of spinal microglial β-endorphin expression through the p38 MAPK signaling pathway. Given its therapeutic potential, detailed structural elucidation is paramount for advancing research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of Shanzhiside methyl ester. This document provides a comprehensive overview of its NMR spectral data, detailed experimental protocols for data acquisition, and a visualization of its relevant signaling pathway.

#### **NMR Spectral Data**

The structural confirmation of **Shanzhiside methyl ester** is achieved through a combination of one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional NMR experiments. The data presented below were acquired in deuterated methanol (CD<sub>3</sub>OD).

#### <sup>1</sup>H NMR Spectral Data



The  $^{1}$ H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity and Coupling Constant (J) in Hz
H-1	5.59	d, J = 2.4
H-3	7.42	d, J = 1.2
H-5	3.02	dd, J = 3.0, 10.2
H-6	4.06	m
H-7a	2.03	dd, J = 6.6, 13.2
H-7b	1.85	dd, J = 6.0, 13.2
H-9	2.64	dd, J = 2.4, 10.2
H-10	1.28	S
-OCH₃	3.75	S
H-1'	4.65	d, J = 7.8
H-2'	3.19	dd, J = 7.8, 9.0
H-3'	3.36	t, J = 9.0
H-4'	3.27	t, J = 9.0
H-5'	3.24	m
H-6'	3.92 / 3.67	dd, J = 1.8, 12.0 / dd, J = 6.0, 12.0

Data sourced from Hoang et al. (2021).

### <sup>13</sup>C NMR Spectral Data



The <sup>13</sup>C NMR spectrum reveals the carbon framework of **Shanzhiside methyl ester**. The chemical shifts ( $\delta$ ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1	94.8
C-3	152.8
C-4	111.4
C-5	41.3
C-6	77.4
C-7	49.2
C-8	78.9
C-9	51.7
C-10 (CH <sub>3</sub> )	24.7
C-11 (COOCH <sub>3</sub> )	169.7
-OCH₃	51.9
C-1'	99.8
C-2'	74.6
C-3'	77.9
C-4'	71.6
C-5'	78.3
C-6'	62.8

Data sourced from Yang et al. (2004) as cited in a 2011 publication.[1]

#### **Experimental Protocols**

The following protocols outline the general procedures for acquiring high-quality NMR spectra of **Shanzhiside methyl ester**.



#### **Sample Preparation**

- Sample Weighing: Accurately weigh approximately 5-10 mg of purified Shanzhiside methyl ester.
- Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD).
  Ensure the solvent is of high purity (≥99.8% D).
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

#### **NMR Data Acquisition**

The following parameters are recommended for a 400 MHz or 600 MHz NMR spectrometer:

- <sup>1</sup>H NMR Spectroscopy:
  - Spectrometer Frequency: 400 or 600 MHz
  - Solvent: CD₃OD
  - Temperature: 298 K (25 °C)
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
  - Spectral Width: 12-16 ppm
  - Number of Scans: 16-64 (depending on sample concentration)
  - Relaxation Delay (d1): 1-2 seconds
- ¹³C NMR Spectroscopy:
  - Spectrometer Frequency: 100 or 150 MHz
  - Solvent: CD₃OD
  - Temperature: 298 K (25 °C)



- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
- Spectral Width: 200-220 ppm
- Number of Scans: 1024-4096 (or more, as <sup>13</sup>C is less sensitive)
- Relaxation Delay (d1): 2 seconds
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
  - Standard pulse programs available on the spectrometer software should be utilized.
  - The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
  - The number of increments in the indirect dimension (F1) and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

## Signaling Pathway and Experimental Workflow Shanzhiside Methyl Ester Signaling Pathway

Shanzhiside methyl ester exerts its analgesic effects by acting as a GLP-1 receptor agonist, which in turn activates the p38 MAPK signaling cascade, leading to the expression of  $\beta$ -endorphin.



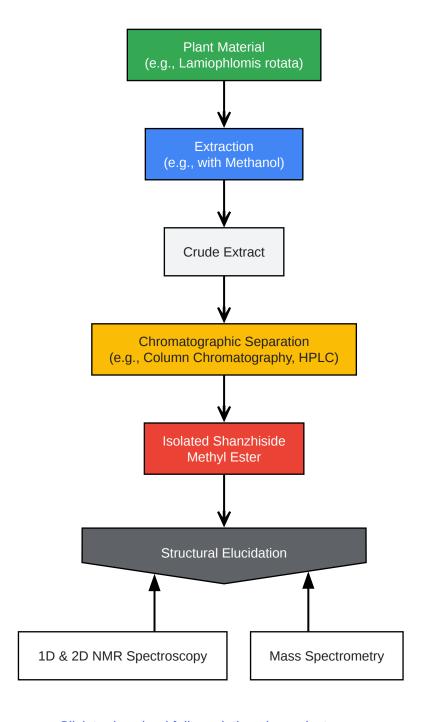
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Caption: Signaling cascade of Shanzhiside methyl ester.

## General Workflow for Isolation and Structural Elucidation



The process of identifying and characterizing **Shanzhiside methyl ester** from a natural source involves several key steps, from extraction to final structural confirmation.



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#### References

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